2-Azido-1-fluoro-4-methylbenzene
Overview
Description
2-Azido-1-fluoro-4-methylbenzene is an organic compound characterized by the presence of an azido group (-N3), a fluorine atom, and a methyl group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-fluoro-4-methylbenzene typically involves the nitration of 1-fluoro-4-methylbenzene followed by azidation. The reaction conditions include the use of nitric acid and sulfuric acid for nitration, and sodium azide for azidation.
Industrial Production Methods: In an industrial setting, the compound can be produced through continuous flow processes that ensure the efficient and safe handling of reactive intermediates. The use of automated systems and controlled reaction environments helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1-fluoro-4-methylbenzene undergoes various types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation with chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Azido-1-fluoro-4-methylbenzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
2-Azido-1-fluoro-4-methylbenzene is similar to other azido-substituted benzene derivatives, such as 2-Azido-4-fluoro-1-methylbenzene. its unique combination of functional groups makes it distinct in terms of reactivity and applications.
Comparison with Similar Compounds
2-Azido-4-fluoro-1-methylbenzene
2-Azido-3-fluoro-1-methylbenzene
2-Azido-5-fluoro-1-methylbenzene
This comprehensive overview highlights the significance of 2-Azido-1-fluoro-4-methylbenzene in scientific research and its potential applications in various fields
Properties
IUPAC Name |
2-azido-1-fluoro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-2-3-6(8)7(4-5)10-11-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGARARDFRFTGHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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